Research suggests that 1,3-Dimethylbutylamine may possess stimulant properties. A study published in the journal "Drug Testing and Analysis" identified 1,3-DMBA in several dietary supplements marketed for weight loss and energy enhancement []. However, the study emphasizes that the physiological and toxicological properties of 1,3-DMBA remain unknown, and further research is needed to understand its potential effects [].
1,3-DMBA has been utilized in research investigating the application of unfunctionalised polymethacrylate resin as a stationary phase in liquid chromatography with UV detection []. This research explored the potential of this resin for separating various types of molecules.
Studies have aimed to differentiate between naturally occurring and synthetic sources of 1,3-DMBA. Research published in "Journal of Pharmaceutical and Biomedical Analysis" developed methods to analyze tea leaves and dietary supplements for the presence of 1,3-DMBA, aiming to distinguish between its natural occurrence in some tea varieties and synthetic addition to dietary supplements [].
1,3-Dimethylbutylamine (1,3-DMBA) is a stimulant drug structurally similar to methylhexanamine (commonly referred to as DMAA) but with a butyl group replacing the pentyl group []. It belongs to the class of aliphatic amines [].
1,3-DMBA exists naturally in some plants in trace amounts, but the form found in dietary supplements is likely synthetically produced []. While some research has explored its potential effects, due to safety concerns, it is no longer allowed for use in dietary supplements [].
The chemical formula for 1,3-DMBA is C6H15N. Its structure features a central carbon chain (butane) with a methyl group attached at the first carbon and an amine group (NH2) attached to the third carbon []. This structure classifies it as a primary amine, where the amine group is bonded to only one alkyl group.
The presence of the amine group makes 1,3-DMBA a weak base, able to accept a proton in aqueous solutions. The two methyl groups contribute to the overall lipophilicity (fat-solubility) of the molecule [].
The exact mechanism of action of 1,3-DMBA is not fully understood. Due to its structural similarity to methylhexanamine (DMAA), it is believed to act as a stimulant by increasing the release of neurotransmitters like dopamine, norepinephrine, and epinephrine []. These neurotransmitters play a role in alertness, focus, and energy regulation.
1,3-DMBA is considered a potentially unsafe substance. The US Food and Drug Administration (FDA) banned its use in dietary supplements in 2015 due to concerns about its safety profile []. Studies suggest it can elevate blood pressure and heart rate, and there have been reports of serious adverse effects, including heart attack and stroke, in individuals who have consumed it [].
Flammable;Corrosive;Irritant